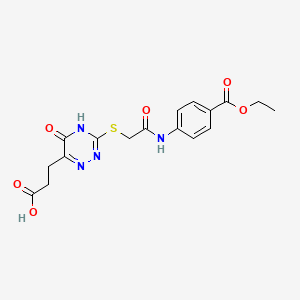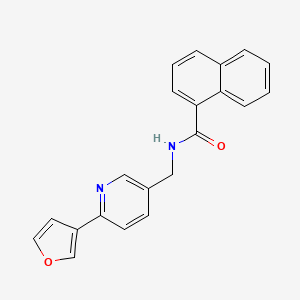
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1-naphthamide” is an organic compound that contains a furan ring, a pyridine ring, and a naphthamide group . These types of compounds are often studied for their potential applications in various fields, including pharmaceuticals, chemistry, and biochemistry.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized via multicomponent reactions (MCRs). These reactions involve simultaneous multi bond-forming reactions which enable construction of structurally diverse compounds .Molecular Structure Analysis
The molecular structure of this compound would include a furan ring (a five-membered ring with four carbon atoms and one oxygen atom), a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), and a naphthamide group (derived from naphthalene, a polycyclic aromatic hydrocarbon consisting of two fused benzene rings) .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the furan, pyridine, and naphthamide groups. Furan rings can undergo reactions such as electrophilic substitution and oxidation. Pyridine rings can participate in reactions such as nucleophilic substitution and metalation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan and pyridine rings could contribute to its aromaticity and potentially its solubility in certain solvents .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Novel Derivatives : This compound is involved in the synthesis of novel pyridine and naphthyridine derivatives. Researchers like Abdelrazek et al. (2010) have explored the dimerization reactions and subsequent reactions with arene diazonium salts and hydrazines to afford various pyrazolo and pyrimido derivatives (Abdelrazek et al., 2010).
Catalysis and Reaction Pathways : The compound plays a role in cascade cyclization reactions, as investigated by Hamada et al. (2018). These reactions, catalyzed by gold(I), enable the construction of complex molecular structures like tropone-fused furan scaffolds (Hamada et al., 2018).
Formation of Complexes for Water Oxidation : In a study by Zong and Thummel (2005), the compound is used in the formation of dinuclear complexes for water oxidation, demonstrating its potential in catalysis and environmental applications (Zong & Thummel, 2005).
Medicinal and Biological Applications
- Synthesis of Bioactive Derivatives : Research by Abdel-Rahman et al. (2021) highlights the synthesis of pyridine, pyrazolopyridine, and furopyridine derivatives substituted with naphthyl moieties. These compounds, including N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1-naphthamide, show promising inhibitory effects on CDK2 enzyme and anti-proliferative activity against cancer cell lines (Abdel-Rahman et al., 2021).
Material Science and Sensing Applications
- Fluorescent Probes for Metal Ion Detection : Kumar et al. (2017) have developed pyridine-2,6-dicarboxamide based scaffolds with naphthyl groups, like this compound, for the selective detection of Pd2+ ions. These probes can be used in various applications including paper-strip sensors and cell imaging (Kumar et al., 2017).
Mécanisme D'action
The mechanism of action would depend on the specific application of the compound. For example, if it’s used as a pharmaceutical, the mechanism of action would depend on the biological target of the compound.
Safety and Hazards
Propriétés
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c24-21(19-7-3-5-16-4-1-2-6-18(16)19)23-13-15-8-9-20(22-12-15)17-10-11-25-14-17/h1-12,14H,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOWZBIBVYGWRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CN=C(C=C3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-(2-methylimidazol-1-yl)acetamide](/img/structure/B2933762.png)
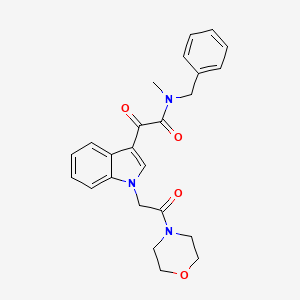
![2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2933764.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-chlorobenzyl)propanamide](/img/structure/B2933765.png)
![3-(dimethylamino)-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carbothioamide](/img/structure/B2933767.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2933768.png)
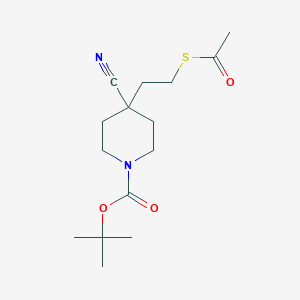
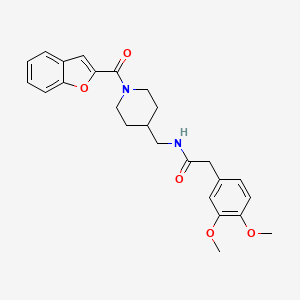
![2-amino-1-(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)ethanone](/img/structure/B2933775.png)
![1-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)-2-methoxyethanone](/img/structure/B2933777.png)
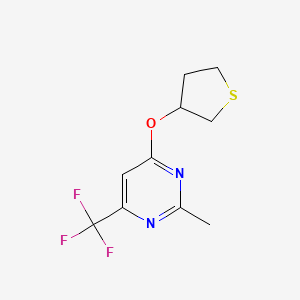
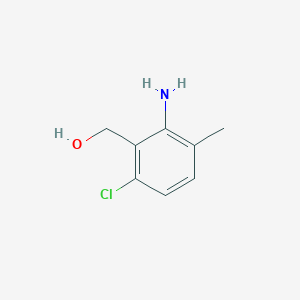
![2-[(2-chloropyridin-4-yl)formamido]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2933781.png)
